An In-Depth Technical Guide to Methyl 2-fluoro-4-(hydroxymethyl)benzoate (CAS 1283718-57-9)
An In-Depth Technical Guide to Methyl 2-fluoro-4-(hydroxymethyl)benzoate (CAS 1283718-57-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-fluoro-4-(hydroxymethyl)benzoate is a functionalized aromatic compound of interest in medicinal chemistry and organic synthesis. Its structure incorporates a fluoro-substituted benzene ring, a methyl ester, and a benzylic alcohol, offering multiple points for chemical modification. This trifunctional nature makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxymethyl and ester groups provide reactive handles for various coupling and derivatization reactions. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, expected spectroscopic characteristics, and its potential applications in drug discovery.
Physicochemical and Computed Properties
Methyl 2-fluoro-4-(hydroxymethyl)benzoate is typically a solid at room temperature.[1][2] A summary of its key physical and computed properties is presented in Table 1. These properties are crucial for understanding its solubility, reactivity, and potential as a drug-like molecule.
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₃ | [3][4] |
| Molecular Weight | 184.17 g/mol | [1][3] |
| Physical Form | Solid | [1] |
| Boiling Point | 303.4 ± 37.0 °C (Predicted) | [1][5] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2][6] |
| Purity | Typically ≥95% | [4] |
| XLogP3 | 0.9 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Topological Polar Surface Area | 46.5 Ų | [3] |
| Exact Mass | 184.05357231 Da | [3] |
Synthesis and Methodology
While a specific, detailed experimental protocol for the synthesis of Methyl 2-fluoro-4-(hydroxymethyl)benzoate is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on well-established organic transformations. The most logical approach involves the esterification of the corresponding carboxylic acid, 2-fluoro-4-(hydroxymethyl)benzoic acid.
Proposed Synthetic Pathway
A two-step pathway starting from 2-fluoro-4-methylbenzoic acid is a common strategy for analogous compounds. This involves a radical bromination of the benzylic methyl group, followed by hydrolysis to the alcohol and subsequent esterification. An alternative, more direct route would be the reduction of a precursor like methyl 2-fluoro-4-formylbenzoate. However, the esterification of the commercially available 2-fluoro-4-(hydroxymethyl)benzoic acid is a straightforward and high-yielding method.
Caption: Proposed synthesis of Methyl 2-fluoro-4-(hydroxymethyl)benzoate.
Experimental Protocol: Fischer Esterification
This protocol is based on standard procedures for the esterification of benzoic acid derivatives.
Materials and Equipment:
-
2-fluoro-4-(hydroxymethyl)benzoic acid
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Methanol (anhydrous)
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Concentrated Sulfuric Acid
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Saturated Sodium Bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate
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Ethyl Acetate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-fluoro-4-(hydroxymethyl)benzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 volumes).
-
Acid Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the methanolic solution.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain the reflux with stirring for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of methanol using a rotary evaporator.
-
Dilute the residue with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude Methyl 2-fluoro-4-(hydroxymethyl)benzoate can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization.
Reactivity and Chemical Profile
The chemical behavior of Methyl 2-fluoro-4-(hydroxymethyl)benzoate is dictated by its three key functional groups: the benzylic alcohol, the methyl ester, and the fluorinated aromatic ring.
Caption: Reactivity map of Methyl 2-fluoro-4-(hydroxymethyl)benzoate.
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Benzylic Alcohol: The primary alcohol group is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid, depending on the reaction conditions. It can also undergo esterification or etherification reactions to introduce a variety of functional groups. Furthermore, it can be converted to a benzylic halide, which is a good leaving group for nucleophilic substitution reactions.
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Methyl Ester: The ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This carboxylic acid can then be activated and coupled with amines to form amides , a common linkage in many pharmaceutical compounds.
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Fluorinated Aromatic Ring: The fluorine atom at the 2-position and the electron-withdrawing ester group influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions. The fluorine atom generally acts as a weak activator and an ortho-, para-director, but its influence is modulated by the other substituents.
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
The expected ¹H NMR spectrum in CDCl₃ would show the following characteristic signals:
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Aromatic Protons (3H): Three signals in the aromatic region (approximately 7.0-8.0 ppm), likely exhibiting complex splitting patterns due to fluorine-proton and proton-proton coupling.
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Hydroxymethyl Protons (2H): A singlet or a doublet around 4.7 ppm for the -CH₂- group.
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Methyl Ester Protons (3H): A sharp singlet around 3.9 ppm for the -OCH₃ group.
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Hydroxyl Proton (1H): A broad singlet, the chemical shift of which is concentration-dependent, for the -OH group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The predicted ¹³C NMR spectrum would display nine distinct signals:
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Carbonyl Carbon: A signal around 165-170 ppm for the ester C=O.
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Aromatic Carbons (6C): Six signals in the range of 115-160 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
Hydroxymethyl Carbon: A signal around 64 ppm for the -CH₂OH carbon.
-
Methyl Ester Carbon: A signal around 52 ppm for the -OCH₃ carbon.
IR (Infrared) Spectroscopy
The IR spectrum would be characterized by the following absorption bands:
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O-H Stretch: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the hydroxyl group.
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C-H Stretch (aromatic and aliphatic): Signals around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
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C=O Stretch (ester): A strong, sharp absorption band around 1720-1700 cm⁻¹.
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C=C Stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
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C-O Stretch: Bands in the 1300-1000 cm⁻¹ region.
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C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region.
MS (Mass Spectrometry)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 184. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the hydroxymethyl group (-CH₂OH, m/z = 31).
Applications in Drug Discovery and Development
Methyl 2-fluoro-4-(hydroxymethyl)benzoate is a valuable building block for the synthesis of complex molecules in drug discovery programs. Its utility stems from the ability to selectively modify its functional groups.
-
Scaffold for Library Synthesis: The multiple functional groups allow for the generation of diverse libraries of compounds for high-throughput screening. The benzylic alcohol can be derivatized through etherification or esterification, while the methyl ester can be converted to a variety of amides.
-
Introduction of a Fluorinated Moiety: The incorporation of fluorine into drug candidates is a common strategy to improve their metabolic stability, lipophilicity, and binding affinity. This compound provides a pre-functionalized, fluorinated aromatic ring for this purpose.
-
Intermediate for Target-Specific Molecules: While specific examples are not widely reported, the structural motifs present in this molecule are found in various classes of biologically active compounds. For instance, substituted benzoates are precursors to inhibitors of various enzymes and receptors.
Safety and Handling
Methyl 2-fluoro-4-(hydroxymethyl)benzoate should be handled with appropriate safety precautions in a well-ventilated laboratory.[2] It is classified as harmful if swallowed, and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]
GHS Hazard Statements:
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H302: Harmful if swallowed
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H315: Causes skin irritation
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H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
Methyl 2-fluoro-4-(hydroxymethyl)benzoate is a versatile and valuable building block for chemical synthesis, particularly in the context of drug discovery and development. Its unique combination of a fluorinated aromatic ring, a primary alcohol, and a methyl ester provides a rich platform for the construction of novel and complex molecular architectures. While detailed synthetic and spectroscopic data in the public domain are limited, its chemical properties and reactivity can be reliably predicted based on established chemical principles. As the demand for sophisticated and effective therapeutic agents continues to grow, the utility of such multifunctional building blocks in the synthesis of new chemical entities is poised to increase.
References
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PubChem. Methyl 2-fluoro-4-(hydroxymethyl)benzoate | C9H9FO3 | CID 66712858. Available from: [Link]
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ChemBK. Benzoic acid, 2-fluoro-4-(hydroxymethyl)-, methyl ester. Available from: [Link]
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The Royal Society of Chemistry. 6-Carboxyethyl-(1S,2S)-1,2-dihydroxycyclohex-3-ene (11). Available from: [Link]
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Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry. Available from: [Link]
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
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MDPI. 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Available from: [Link]
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PMC. Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia. Available from: [Link]
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Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Available from: [Link]
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Studia Universitatis “Vasile Goldis” Arad. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Available from: [Link]
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